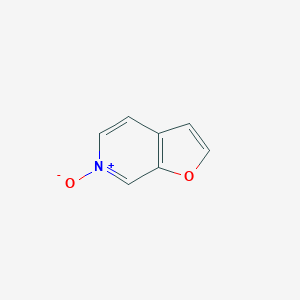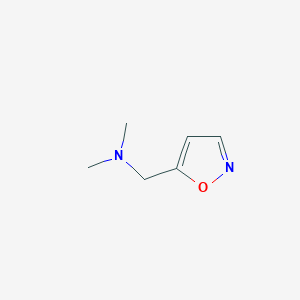![molecular formula C11H12N2O B063875 (3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol CAS No. 188753-43-7](/img/structure/B63875.png)
(3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The exact mechanism of action of (3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or receptors involved in cancer cell proliferation or neuronal signaling pathways.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, leading to their death. It has also been found to have neuroprotective effects, potentially by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of using (3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
There are several potential future directions for research on (3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol. One direction is to further investigate its potential as an anticancer drug, particularly in combination with other chemotherapeutic agents. Another direction is to explore its potential therapeutic effects in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion
In conclusion, this compound is a promising chemical compound with potential applications in various fields. Its synthesis method is relatively simple, and it has been found to exhibit potent activity against certain cancer cell lines and potential therapeutic effects in neurological disorders. However, further research is needed to fully understand its mechanism of action and potential side effects, as well as to explore its potential as a therapeutic agent.
合成法
The synthesis of (3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol involves a multi-step process that includes the reaction of 2-aminobenzimidazole with ethyl acrylate, followed by a cyclization reaction with methyl vinyl ketone. The final product is obtained after several purification steps, including column chromatography and recrystallization.
科学的研究の応用
(3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit potent activity against certain cancer cell lines, making it a promising candidate for anticancer drug development. Additionally, it has been found to have potential therapeutic effects in neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
| 188753-43-7 | |
分子式 |
C11H12N2O |
分子量 |
188.23 g/mol |
IUPAC名 |
(3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol |
InChI |
InChI=1S/C11H12N2O/c1-7-2-3-8-9(6-7)13-5-4-10(14)11(13)12-8/h2-3,6,10,14H,4-5H2,1H3/t10-/m0/s1 |
InChIキー |
FHPARWHYSHNJGP-JTQLQIEISA-N |
異性体SMILES |
CC1=CC2=C(C=C1)N=C3N2CC[C@@H]3O |
SMILES |
CC1=CC2=C(C=C1)N=C3N2CCC3O |
正規SMILES |
CC1=CC2=C(C=C1)N=C3N2CCC3O |
同義語 |
1H-Pyrrolo[1,2-a]benzimidazol-3-ol,2,3-dihydro-7-methyl-,(S)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















